molecular formula C17H22N2O2S B2863542 N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide CAS No. 1436138-64-5

N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide

Cat. No.: B2863542
CAS No.: 1436138-64-5
M. Wt: 318.44
InChI Key: HFRVUKHKDRHIST-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide is a synthetically derived acetamide featuring a cyano-substituted cyclopropane moiety, a 2-methoxyphenyl group linked via an ethylsulfanyl bridge, and an acetamide backbone. The cyclopropyl ring introduces steric constraints and metabolic stability, while the 2-methoxyphenyl group may influence electronic properties and receptor binding.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-12(14-6-4-5-7-15(14)21-3)22-10-16(20)19-17(2,11-18)13-8-9-13/h4-7,12-13H,8-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRVUKHKDRHIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)SCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 2: Physical Properties

Compound Name Melting Point (°C) Molecular Weight Key Structural Feature
Target Compound Not reported 317.4 Cyclopropane, ethylsulfanyl
5f () 172–174 388.4 Pyrazolyl, isoxazole
2-Cyano-N-[(methylamino)carbonyl]acetamide Not reported 141.1 Cyano, methylamino

Q & A

Q. What are the key considerations for synthesizing N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide?

Synthesis involves multi-step protocols, including:

  • Introduction of the cyano group using reagents like cyanogen bromide under controlled pH and temperature (40–60°C) .
  • Thioether bond formation via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts (e.g., triethylamine) to minimize side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Reaction monitoring by TLC and NMR ensures intermediate integrity .

Q. How can researchers confirm the structural identity of this compound?

Structural validation relies on:

  • ¹H/¹³C NMR : To verify cyclopropane ring protons (δ 1.2–1.8 ppm), methoxy groups (δ 3.8–4.0 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₆H₁₉N₂O₂S) and rule out impurities .
  • X-ray crystallography : For unambiguous stereochemical assignment, though this requires high-purity crystals .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • The cyano group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at –20°C in desiccants .
  • Thioether linkages may oxidize; avoid exposure to light or oxidizing agents .
  • Regular stability assays (HPLC or NMR) every 3–6 months are recommended .

Advanced Research Questions

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • DoE (Design of Experiments) : Vary parameters like solvent polarity, temperature (40–80°C), and stoichiometry to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% for cyclopropane ring formation .
  • Flow chemistry : Enhances reproducibility for thioether coupling steps .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects)?

  • Orthogonal assays : Use multiple assays (MTT, apoptosis markers, cytokine profiling) to confirm activity across cell lines (e.g., HCT-116, MCF-7) .
  • Metabolite profiling : Check for in situ degradation products that may skew results .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy vs. ethoxy) to isolate target effects .

Q. How does the compound’s stereochemistry influence its biological targets?

  • Chiral HPLC : Separate enantiomers to test individual activity .
  • Molecular docking : Model interactions with enzymes (e.g., COX-2, CYP450) to predict binding affinity differences between stereoisomers .
  • In vivo pharmacokinetics : Compare AUC and half-life of enantiomers in rodent models .

Q. What analytical methods detect trace impurities in synthesized batches?

  • LC-MS/MS : Identifies impurities at <0.1% levels, such as unreacted intermediates or oxidation byproducts .
  • ICP-OES : Monitors heavy metal residues (e.g., Pd from catalysts) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar contaminants .

Methodological Considerations for Data Interpretation

Q. How to validate the compound’s mechanism of action in enzymatic assays?

  • Kinetic studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics to purified target proteins .
  • Knockout models : Use CRISPR-edited cell lines to confirm target specificity .

Q. What computational tools support SAR studies for this compound?

  • DFT calculations : Predict electronic effects of substituents on reactivity (e.g., Hammett σ values for methoxy groups) .
  • MD simulations : Model solvation effects and conformational flexibility in biological environments .
  • QSAR models : Corrogate bioactivity data with molecular descriptors (e.g., logP, polar surface area) .

Tables for Key Data

Q. Table 1: Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.4–1.6 (m, cyclopropane), 3.8 (s, OCH₃)
¹³C NMRδ 170.2 (C=O), 55.1 (OCH₃)
HRMSm/z 303.1245 [M+H]⁺ (calc. 303.1250)

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